GHZSPGZWEJTJBZ-HPPGRZHZSA-N
Description
The compound with InChI Key GHZSPGZWEJTJBZ-HPPGRZHZSA-N corresponds to 2-Amino-4-methoxybenzothiazole (CAS: 26278-79-5). Key characteristics include:
- Molecular Formula: C₇H₆N₂OS
- Molecular Weight: 166.20 g/mol
- Boiling Point: 371.4 ± 25.0°C
- Physicochemical Properties: Hydrogen Bond Donors: 1 Hydrogen Bond Acceptors: 4 LogP (Octanol-Water Partition Coefficient): 1.89 Topological Polar Surface Area (TPSA): 75.3 Ų Solubility: Moderately soluble in organic solvents (e.g., DMF) .
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.451 |
InChI |
InChI=1S/C20H26N4O5/c1-13-11-15(22-29-13)24-12-20-4-3-14(28-20)16(17(20)19(24)26)18(25)21-5-2-6-23-7-9-27-10-8-23/h3-4,11,14,16-17H,2,5-10,12H2,1H3,(H,21,25)/t14-,16?,17?,20-/m0/s1 |
InChI Key |
GHZSPGZWEJTJBZ-HPPGRZHZSA-N |
SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCN5CCOCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Positional Isomerism: Substitution patterns (e.g., methoxy at position 4 vs. 6) significantly alter LogP and solubility.
- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group (–OCH₃) in GHZSPGZWEJTJBZ-HPPGRZHZSA-N is electron-donating, enhancing resonance stabilization of the benzothiazole ring. In contrast, chloro (–Cl) substituents (e.g., 7686-41-1) increase electrophilicity, affecting reactivity in synthetic pathways .
- Biological Implications: BBB Permeability: The reference compound’s TPSA (75.3 Ų) and LogP (1.89) align with optimal ranges for CNS drug candidates, outperforming analogs like 5464-79-9 (TPSA: 75.3 Ų, LogP: 1.76), which may have reduced absorption due to lower lipophilicity .
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